molecular formula C10H20N2O B15258651 3-(Aminomethyl)-1-tert-butylpiperidin-2-one

3-(Aminomethyl)-1-tert-butylpiperidin-2-one

Cat. No.: B15258651
M. Wt: 184.28 g/mol
InChI Key: KNYIWJMBIBVMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-1-tert-butylpiperidin-2-one is a specialized piperidinone derivative offered for research and development applications. This compound features both a reactive aminomethyl group and a protected tertiary amine within a piperidin-2-one (delta-lactam) ring, making it a valuable bifunctional synthetic intermediate for medicinal chemistry and drug discovery . Piperidine and piperidinone scaffolds are of paramount importance in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals and numerous alkaloids . The structural motifs present in this compound are frequently utilized in the design and synthesis of bioactive molecules. Researchers can leverage the primary amine for nucleophilic reactions, such as amide bond formation or reductive alkylation, to create diverse compound libraries . The lactam ring itself can serve as a key pharmacophore. Piperidine derivatives have demonstrated a wide range of biological activities in scientific research, including serving as novel HSP70 inhibitors with significant antitumor activity, especially in lapatinib-resistant cancer cells . Similar structures have also been investigated for their potential neuroprotective effects and applications in treating central nervous system disorders . The tert-butyl group on the ring nitrogen may influence the compound's physicochemical properties and reactivity. Specific pharmacological data, mechanism of action, and detailed toxicological information for this exact compound require further investigation by qualified researchers. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions, including the use of personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

3-(aminomethyl)-1-tert-butylpiperidin-2-one

InChI

InChI=1S/C10H20N2O/c1-10(2,3)12-6-4-5-8(7-11)9(12)13/h8H,4-7,11H2,1-3H3

InChI Key

KNYIWJMBIBVMOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCCC(C1=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-tert-butylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with a suitable piperidinone precursor under controlled conditions. The reaction typically requires the use of solvents such as methanol or ethanol and may involve catalysts to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-tert-butylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Aminomethyl)-1-tert-butylpiperidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-tert-butylpiperidin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(Aminomethyl)-1-tert-butylpiperidin-2-one can be compared to the following analogs:

3-(Aminomethyl)-1-Methylpiperidine (CAS 14613-37-7)

  • Structure: Piperidine ring (saturated) with a methyl group at the 1-position and an aminomethyl group at the 3-position.
  • Applications : Used in pharmaceuticals and agrochemicals as a chiral building block. Market reports highlight its regional demand in Europe and Asia .

Pregabalin [(S)-3-(Aminomethyl)-5-methylhexanoic Acid]

  • Structure: A γ-amino acid with an aminomethyl group and a branched alkyl chain.
  • Key Differences :
    • Pregabalin’s carboxylic acid group enhances binding to calcium channels (α2-δ subunit), unlike the lactam group in the target compound.
    • The lack of a heterocyclic ring reduces conformational rigidity, impacting target selectivity .
  • Applications : FDA-approved for neuropathic pain and epilepsy. Synthesized via asymmetric hydrogenation, contrasting with the lactam-based routes for piperidin-2-one derivatives .

3-(Aminomethyl)pyridine

  • Structure: Pyridine ring (aromatic) with an aminomethyl group at the 3-position.
  • Key Differences: Aromaticity confers distinct electronic properties, altering reactivity in substitution reactions.
  • Applications : Intermediate in synthesizing ligands for metal catalysis or pharmaceuticals.

3-(N-R,R'-Aminomethyl)-2-methyl-1H-quinolin-4-ones

  • Structure: Quinolinone core with aminomethyl and methyl substituents.
  • Key Differences: The planar quinolinone system enables π-π stacking in biological targets, unlike the non-aromatic piperidin-2-one. In vivo studies show neurotropic activity, suggesting the aminomethyl group’s position and heterocycle choice critically influence bioactivity .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Formula Applications Key Properties
This compound Piperidin-2-one (lactam) 1-tert-butyl, 3-aminomethyl C₁₀H₂₀N₂O Pharmaceutical intermediate High steric hindrance, moderate solubility
3-(Aminomethyl)-1-Methylpiperidine Piperidine 1-methyl, 3-aminomethyl C₇H₁₆N₂ Agrochemicals, chiral synthesis Improved solubility, lower metabolic stability
Pregabalin γ-Amino acid 3-aminomethyl, 5-methyl C₈H₁₇NO₂ Neuropathic pain, epilepsy Binds calcium channels, high bioavailability
3-(Aminomethyl)pyridine Pyridine 3-aminomethyl C₆H₈N₂ Catalysis, ligands Aromatic reactivity, low environmental risk
3-(N-R,R'-Aminomethyl)-2-methyl-1H-quinolin-4-ones Quinolinone 3-aminomethyl, 2-methyl C₁₁H₁₁N₂O Neurotropic agents Planar structure, π-π stacking

Biological Activity

3-(Aminomethyl)-1-tert-butylpiperidin-2-one, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a piperidine ring with an aminomethyl and tert-butyl substituent, which may influence its interaction with biological targets.

  • Molecular Formula : C₉H₁₈N₂O
  • Molecular Weight : 170.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The piperidine structure allows for flexibility in binding, which may enhance its efficacy against specific targets.

1. Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit notable antimicrobial properties. A study demonstrated that modifications to the piperidine ring can significantly enhance activity against various bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests it may inhibit pathways associated with neuronal cell death .

3. Inhibition of Enzymes

Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, such as kinases and phosphatases, which are crucial in cancer progression and inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectivePotential to reduce neuronal cell death in vitro
Enzyme InhibitionInhibits specific kinases involved in cancer

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Neuroprotection in Animal Models

In a study involving animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation. This suggests that this compound may hold promise for therapeutic applications in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Aminomethyl)-1-tert-butylpiperidin-2-one, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from precursors like L-glutamic acid or other amino acid derivatives. Key steps include cyclization to form the piperidine ring and subsequent functionalization of the aminomethyl group. Reaction conditions (e.g., solvent choice, temperature, and catalyst) must be tightly controlled to avoid side reactions and improve yield. For example, ethanol or methanol is often used as a solvent to enhance solubility of intermediates . Optimization may involve iterative adjustments to stoichiometry and reaction time, monitored via TLC or HPLC.

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : To confirm the position of the tert-butyl group and aminomethyl substituent on the piperidin-2-one ring.
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • Infrared Spectroscopy (IR) : To identify functional groups like the ketone (C=O stretch) and amine (N-H stretch) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity, particularly for chiral centers requiring enantiomeric resolution .

Q. What solvents and reaction conditions are recommended to maximize yield during key synthetic steps?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for nucleophilic substitutions, while ethanol or methanol is used for condensation reactions. Temperature control (e.g., 0–5°C for amine protection steps) minimizes decomposition. Catalysts like palladium on carbon (Pd/C) may be employed for hydrogenation steps, requiring inert atmospheres .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the compound’s interaction with neurotransmitter systems?

  • Methodological Answer :

  • Binding Affinity Assays : Radioligand displacement studies (e.g., using [³H]-labeled antagonists) on receptor subtypes (e.g., serotonin, dopamine receptors).
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected cell lines (e.g., CHO cells expressing GPCRs).
  • Pharmacokinetic Profiling : Microsomal stability tests and plasma protein binding assays to predict bioavailability .

Q. How can contradictions between computational predictions and experimental neurotropic activity data be resolved?

  • Methodological Answer :

  • Retrospective Analysis : Compare in silico docking scores (e.g., AutoDock Vina) with in vivo behavioral assays (e.g., forced swim test for antidepressant activity).
  • QSAR Modeling : Refine computational models using experimental IC₅₀ or EC₅₀ values to improve predictive accuracy.
  • Metabolite Screening : Identify active metabolites via LC-MS/MS that may contribute to observed effects unaccounted for in initial models .

Q. What strategies mitigate racemization during synthesis steps involving chiral centers?

  • Methodological Answer :

  • Low-Temperature Reactions : Reduce thermal energy to prevent stereochemical scrambling.
  • Chiral Auxiliaries : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect amines during coupling steps.
  • Enantioselective Catalysis : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) for asymmetric hydrogenation .

Q. How can target engagement in neurological disease models be validated using this compound?

  • Methodological Answer :

  • PET/SPECT Imaging : Radiolabel the compound (e.g., with ¹¹C or ¹⁸F) to visualize brain penetration and target binding in vivo.
  • Knockout Models : Compare efficacy in wild-type vs. receptor-knockout animals to confirm mechanism.
  • Biomarker Analysis : Measure downstream effectors (e.g., phosphorylated tau in Alzheimer’s models) post-treatment .

Q. What computational models predict blood-brain barrier (BBB) permeability for this compound?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME or BBB Predictor to estimate logP and polar surface area (PSA). Ideal logP ranges from 1–3, and PSA < 90 Ų.
  • MD Simulations : Molecular dynamics with lipid bilayers to assess passive diffusion.
  • P-gp Substrate Prediction : Check for P-glycoprotein binding using tools like admetSAR to avoid efflux .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.